3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride
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Overview
Description
The compound 3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride is a complex organic molecule It is characterized by multiple methoxy groups, isoquinoline structures, and a dichloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including:
Formation of the Isoquinoline Core: This can be achieved through the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent such as phosphorus oxychloride.
Methoxylation: Introduction of methoxy groups can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Quaternization: The isoquinoline nitrogen is quaternized using an alkyl halide, such as methyl iodide, to form the isoquinolinium salt.
Linker Formation: The propyl linker is introduced through nucleophilic substitution reactions.
Final Coupling: The final coupling of the two isoquinolinium units is achieved through esterification reactions using appropriate carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the isoquinolinium core, potentially converting it to a dihydroisoquinoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Compounds with substituted aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and multiple functional groups.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: It can bind to specific receptors in biological systems, potentially modulating their activity.
Medicine
Drug Development: The compound is a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging techniques.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It targets specific enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, such as the dopamine or serotonin pathways, leading to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
Papaverine: An isoquinoline alkaloid with vasodilatory properties.
Noscapine: Another isoquinoline alkaloid with antitussive and anticancer properties.
Berberine: An isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
Uniqueness
Structural Complexity: The compound’s multiple methoxy groups and isoquinoline units make it structurally unique compared to other isoquinoline derivatives.
Biological Activity: Its potential to modulate multiple biological targets and pathways sets it apart from simpler isoquinoline compounds.
Properties
CAS No. |
71561-35-8 |
---|---|
Molecular Formula |
C62H82Cl2N2O14 |
Molecular Weight |
1150.2 g/mol |
IUPAC Name |
3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl 3-[3-[3-[3-[6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propoxy]-3-oxopropyl]phenyl]propanoate;dichloride |
InChI |
InChI=1S/C62H82N2O14.2ClH/c1-63(26-22-45-37-51(67-3)53(69-5)39-47(45)49(63)31-43-33-55(71-7)61(75-11)56(34-43)72-8)24-14-28-77-59(65)20-18-41-16-13-17-42(30-41)19-21-60(66)78-29-15-25-64(2)27-23-46-38-52(68-4)54(70-6)40-48(46)50(64)32-44-35-57(73-9)62(76-12)58(36-44)74-10;;/h13,16-17,30,33-40,49-50H,14-15,18-29,31-32H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
IHNPCWAOUZRLGR-UHFFFAOYSA-L |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC4=CC(=CC=C4)CCC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC4=CC(=CC=C4)CCC(=O)OCCC[N+]5(CCC6=CC(=C(C=C6C5CC7=CC(=C(C(=C7)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] |
Synonyms |
is(3-(1,2,3,4-tetrahydro-6,7-dimethoxy-N-methyl-1-(3,4,5-trimethoxybenzyl)isoquinolinium)propyl)1,3-phenylenedipropionic acid BW 785 U BW 785U BW-785U BW785U |
Origin of Product |
United States |
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